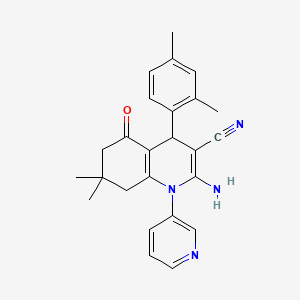![molecular formula C28H31F3N4O7S2 B15000329 Propyl 5-(dimethylcarbamoyl)-2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B15000329.png)
Propyl 5-(dimethylcarbamoyl)-2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4-methylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROPYL 5-(DIMETHYLCARBAMOYL)-2-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The compound features a complex structure with multiple functional groups, including a carbamoyl group, a sulfonyl group, and a carboxylate ester.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the pyrimidine moiety: This step may involve nucleophilic substitution reactions to attach the pyrimidine ring to the thiophene core.
Functional group modifications: Introduction of the methoxyphenyl group, trifluoromethyl group, and other substituents through various organic reactions such as Friedel-Crafts acylation, nucleophilic aromatic substitution, and esterification.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing thiophene ring.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: Various substitution reactions can occur at the aromatic rings, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: Potential use in the development of advanced materials with specific electronic or optical properties.
Biology and Medicine
Biological Studies: Use in studying enzyme interactions or as a probe in biochemical assays.
Industry
Chemical Manufacturing: Use as an intermediate in the production of other complex organic compounds.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.
Chemical Reactivity: Undergoing chemical reactions within biological systems, leading to the formation of active metabolites.
相似化合物的比较
Similar Compounds
PROPYL 5-(DIMETHYLCARBAMOYL)-2-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: can be compared with other compounds featuring similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This combination may confer unique reactivity, biological activity, or material properties not found in other similar compounds.
属性
分子式 |
C28H31F3N4O7S2 |
|---|---|
分子量 |
656.7 g/mol |
IUPAC 名称 |
propyl 5-(dimethylcarbamoyl)-2-[4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoylamino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C28H31F3N4O7S2/c1-6-13-42-26(38)22-16(2)23(25(37)35(3)4)43-24(22)34-21(36)12-9-14-44(39,40)27-32-18(15-20(33-27)28(29,30)31)17-10-7-8-11-19(17)41-5/h7-8,10-11,15H,6,9,12-14H2,1-5H3,(H,34,36) |
InChI 键 |
VMMFBBPSXKQBBL-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)CCCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,3-dimethylphenyl)-4,4,6,8-tetramethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B15000258.png)
![ethyl 5-({6-[(Z)-(2-carbamothioylhydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B15000267.png)
![2-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine](/img/structure/B15000276.png)
![Methyl 4-(2-methylphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15000282.png)
![1-(4-fluorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B15000292.png)
![4-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]butanoic acid](/img/structure/B15000304.png)
![2-methyl-8-(3,4,5-trimethoxyphenyl)-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one](/img/structure/B15000310.png)
![1-[(2-bromophenyl)carbonyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B15000311.png)

![2-[(4,8-dimethylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15000326.png)
![4-[4-Methyl-7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde](/img/structure/B15000327.png)
![1,2,2-tricyano-3-[(Z)-hydrazinylidene(phenyl)methyl]cyclopropanecarboxamide](/img/structure/B15000330.png)
![N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide](/img/structure/B15000336.png)
